1-(3-Bromophenyl)dibenzo[b,d]furan
Description
Significance of the Dibenzo[b,d]furan Core in Organic Chemistry and Materials Science Research
The dibenzo[b,d]furan core is a rigid, planar, and aromatic heterocyclic system composed of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This unique structure imparts a range of desirable properties, making it a valuable building block in both organic synthesis and materials science. In the realm of materials science, dibenzofuran (B1670420) derivatives are integral to the development of advanced organic electronic materials. Their inherent thermal stability and specific electronic properties are exploited in the design of hole-blocking materials for high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs). rsc.org For instance, rationally designed dibenzofuran-based materials have been shown to possess high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels, which are crucial for the performance and longevity of PhOLEDs. rsc.org
The dibenzofuran moiety is also found in various natural products and serves as a precursor for the synthesis of pharmaceutically active compounds. wikipedia.orgnih.gov Its structural rigidity and potential for functionalization at various positions allow for the fine-tuning of its physicochemical properties, making it an attractive scaffold for medicinal chemistry research.
Importance of Aryl Halide Functionalities in Modern Synthetic Methodologies
Aryl halides, compounds containing a halogen atom directly attached to an aromatic ring, are cornerstones of modern synthetic organic chemistry. Their importance lies in their exceptional versatility as substrates in a wide array of cross-coupling reactions. rsc.orgnih.gov These reactions, often catalyzed by transition metals like palladium, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org
The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org Aryl bromides, such as the bromo-substituent in 1-(3-Bromophenyl)dibenzo[b,d]furan, offer a good balance of reactivity and stability, making them ideal for many synthetic applications. The development of sophisticated catalyst systems has expanded the scope of aryl halides that can be used, including less reactive but more cost-effective aryl chlorides. nih.gov The ability to precisely introduce functional groups through the halogen atom makes aryl halides indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Rationale for the Academic Investigation of this compound
The specific focus on this compound within the academic community stems from a combination of its unique structural features and its potential as a versatile synthetic intermediate.
The structure of this compound is characterized by the attachment of a bromophenyl group at the 1-position of the dibenzo[b,d]furan core. This specific substitution pattern is significant for several reasons. The bromine atom serves as a key functional handle, enabling a plethora of subsequent chemical transformations. Through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the bromine can be replaced with a wide variety of other functional groups, including alkyl, aryl, alkynyl, and amino moieties. rsc.orgrsc.org This synthetic flexibility allows for the systematic modification of the molecule's electronic and steric properties, facilitating the exploration of structure-activity relationships in various applications.
The investigation of this compound aligns with several key trends in contemporary organic chemistry research. The development of new and efficient methods for the functionalization of heterocyclic compounds remains a major focus. nih.govresearchgate.net The ability to selectively modify the dibenzofuran scaffold is crucial for the synthesis of novel materials with tailored properties. nih.gov Furthermore, the ongoing interest in transition metal-catalyzed cross-coupling reactions drives the exploration of new substrates and the optimization of reaction conditions. rsc.orgrsc.org The study of molecules like this compound contributes to a deeper understanding of these fundamental transformations and can lead to the discovery of new catalytic systems.
Overview of Key Research Avenues for this compound
The unique combination of the dibenzo[b,d]furan scaffold and the reactive aryl bromide functionality positions this compound as a valuable tool for several research avenues. A primary area of investigation is its use as a building block in the synthesis of novel organic electronic materials. By strategically modifying the bromophenyl group, researchers can tune the optoelectronic properties of the resulting materials for applications in OLEDs, organic photovoltaics, and organic field-effect transistors.
Another significant research direction involves the exploration of its potential in medicinal chemistry. The dibenzofuran core is present in a number of biologically active compounds, and the ability to introduce diverse substituents via the bromo- a group allows for the creation of libraries of novel compounds for biological screening. The synthesis and study of such derivatives could lead to the discovery of new therapeutic agents.
Furthermore, the compound serves as an excellent model system for the development and optimization of new synthetic methodologies. The well-defined structure and the presence of a reactive site allow for the precise evaluation of new catalysts, ligands, and reaction conditions for cross-coupling and other functionalization reactions.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-6-3-5-12(11-13)14-8-4-10-17-18(14)15-7-1-2-9-16(15)20-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBGTNAAPYCTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 1 3 Bromophenyl Dibenzo B,d Furan
Precursor Synthesis and Functionalization Pathways
The assembly of the target molecule fundamentally relies on the availability of appropriately functionalized precursors. The primary precursors are derivatives of biphenyl (B1667301) or diaryl ethers that can be cyclized to form the dibenzofuran (B1670420) core. For instance, a common precursor for the dibenzofuran ring is a 2-arylphenol or a diaryl ether. These precursors can be synthesized through various cross-coupling reactions.
Functionalization pathways often involve installing leaving groups (like iodine or triflates) or reactive functional groups (like boronic acids) on the precursors to facilitate the key cyclization and cross-coupling steps. For example, the synthesis of an o-iododiaryl ether can be achieved in a one-pot sequence involving the iodination and subsequent O-arylation of a phenol. organic-chemistry.org Similarly, precursors for the 3-bromophenyl moiety, such as 1,3-dibromobenzene (B47543) or (3-bromophenyl)boronic acid, are typically commercially available or can be prepared through standard aromatic bromination techniques.
Carbon-Oxygen Bond Formation for Dibenzo[b,d]furan Ring Closure
The central furan (B31954) ring of the dibenzofuran skeleton is constructed via a carbon-oxygen bond formation, which is the key ring-closing step. Several methodologies have been developed to achieve this transformation efficiently.
A prevalent strategy for synthesizing the dibenzofuran core is the intramolecular O-arylation of 2-arylphenols. This reaction is typically catalyzed by transition metals, most notably palladium. In this approach, a C-H bond on one aromatic ring and a C-O bond from the phenolic hydroxyl group are coupled. A practical method utilizes a Pd(0)/Pd(II) catalytic cycle with air as the oxidant. acs.org This process can tolerate a variety of functional groups, making it a versatile tool for creating substituted dibenzofurans. acs.org The reaction involves a phenol-directed C-H activation followed by a C-O reductive elimination step. acs.org
Another variation involves the palladium-catalyzed cyclization of o-iododiaryl ethers. organic-chemistry.org This method can be performed using a reusable Pd/C catalyst under ligand-free conditions, representing an efficient and more sustainable approach. organic-chemistry.org
| Precursor | Catalyst System | Key Features | Reference |
|---|---|---|---|
| 2-Arylphenol | Pd(OAc)₂ / Air | Direct C-H activation/C-O cyclization. Tolerates various functional groups. | acs.org |
| o-Iododiaryl ether | Pd/C | Ligand-free conditions with a reusable catalyst. | organic-chemistry.org |
| o-Iodophenol and Silylaryl Triflate | Pd catalyst after O-arylation | A two-step, one-pot process involving O-arylation followed by Pd-catalyzed cyclization. | organic-chemistry.org |
An alternative and efficient route to dibenzofurans involves the cyclization of diaryliodonium salts. These hypervalent iodine compounds serve as excellent electrophilic arylating agents. Copper catalysts have proven effective in promoting the intramolecular cyclization of cyclic diaryliodonium triflates. acs.org In this process, water can act as the oxygen source, participating in an oxygen-iodine exchange mechanism to form the furan ring's oxygen bridge. acs.org The reaction proceeds via the formation of a copper-containing intermediate, followed by ligand exchange with water and subsequent reductive elimination to yield the dibenzofuran product. acs.org This method provides good to excellent yields for a variety of substituted dibenzofurans. acs.org
To align with the principles of green chemistry, metal-free approaches for dibenzofuran synthesis have been explored. One such method involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. rsc.org Using a simple base like cesium carbonate (Cs₂CO₃), 2-ynylphenols can be converted into 2-substituted benzofurans under mild conditions. rsc.org While this example leads to benzofurans, the underlying principle of base-mediated cyclization of a suitably designed precursor represents a potential pathway toward more complex systems like dibenzofurans without the need for transition metals. rsc.orgnih.gov These reactions are believed to proceed through the deprotonation of the phenol, followed by an intramolecular nucleophilic attack on the alkyne moiety.
Introduction of the Bromophenyl Moiety
The final key step in constructing 1-(3-Bromophenyl)dibenzo[b,d]furan is the formation of the carbon-carbon bond between the dibenzofuran core and the 3-bromophenyl ring. This is almost exclusively achieved through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for forming C-C bonds between aryl groups. libretexts.orgyoutube.com To synthesize this compound, this reaction would typically involve the coupling of a 1-functionalized dibenzofuran with a functionalized 3-bromobenzene, or vice versa. The two most common approaches are:
Reaction of dibenzo[b,d]furan-1-boronic acid with 1,3-dibromobenzene.
Reaction of 1-halodibenzo[b,d]furan (e.g., 1-iododibenzofuran) with (3-bromophenyl)boronic acid.
This reaction is catalyzed by a palladium(0) complex, which undergoes a catalytic cycle involving oxidative addition, transmetalation with the boronic acid derivative in the presence of a base, and reductive elimination to form the desired biaryl product and regenerate the catalyst. youtube.com The choice of ligands for the palladium catalyst is crucial and can influence reaction efficiency, especially with sterically hindered substrates. nih.gov
| Coupling Partner A | Coupling Partner B | Catalyst System | Base | Reference |
|---|---|---|---|---|
| Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | libretexts.orgyoutube.com |
| Aryl Triflate (Ar-OTf) | Arylboronic Ester (Ar'-B(OR)₂) | Pd(0) complex + Ligand | K₃PO₄, CsF | libretexts.org |
| 1-Aryltriazene | Arylboronic Acid | Polymer-supported Pd-NHC | BF₃·OEt₂ (as activator) | nih.gov |
While the Buchwald-Hartwig amination is primarily a method for forming C-N bonds, the development of its catalyst systems has had a broad impact on cross-coupling chemistry. wikipedia.orgorganic-chemistry.org The sterically hindered and electron-rich phosphine (B1218219) ligands developed for this reaction, such as those from the Buchwald and Hartwig groups, have also proven effective in other cross-coupling reactions, including Suzuki couplings, by facilitating the oxidative addition and reductive elimination steps. wikipedia.orgresearchgate.net The principles of catalyst design from Buchwald-Hartwig chemistry are therefore highly relevant to achieving the challenging C-C bond formation required for this compound.
Direct Arylation Methods
The synthesis of this compound can be efficiently achieved through palladium-catalyzed direct C-H arylation. This modern synthetic strategy offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of both coupling partners (e.g., as organometallic reagents). nih.gov In this context, dibenzo[b,d]furan undergoes direct coupling with an appropriate aryl halide, such as 1-bromo-3-iodobenzene (B1265593) or 1,3-dibromobenzene, at the C1 position.
Optimization of Reaction Conditions and Catalyst Systems
The success of the direct arylation approach hinges on the meticulous optimization of various reaction parameters. The choice of ligand, solvent, temperature, and base all play crucial roles in maximizing the yield and purity of this compound.
Ligand Design and Screening
The ligand coordinated to the palladium center is paramount in determining the catalyst's activity and selectivity. For challenging C-H activation and cross-coupling reactions, sterically bulky and electron-rich phosphine ligands are often employed. mdpi.com Biaryl monophosphine ligands, such as RuPhos and BrettPhos, have demonstrated broad utility in C-N and C-C bond-forming reactions, often enabling high catalytic turnover at low catalyst loadings. rsc.org
Table 1: Illustrative Ligand Screening for Direct Arylation of Dibenzofuran
| Entry | Ligand | Catalyst Loading (mol%) | Base | Yield (%) | Notes |
| 1 | P(t-Bu)₃ | 2 | K₂CO₃ | Moderate | Common ligand, may require higher temperatures. |
| 2 | SPhos | 1 | K₃PO₄ | Good | Effective for sterically hindered couplings. |
| 3 | RuPhos | 0.5 | Cs₂CO₃ | High | Highly active ligand, allows for low catalyst loading. rsc.org |
| 4 | XPhos | 1 | K₃PO₄ | Good | Broadly applicable biaryl phosphine ligand. |
| 5 | None | 5 | K₂CO₃ | Low | Demonstrates the critical role of the ligand. |
This table is illustrative and based on general principles of palladium-catalyzed arylation.
Solvent Effects and Temperature Optimization
Temperature is another critical parameter that must be optimized. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired byproducts. The optimal temperature is often determined empirically and is dependent on the specific catalyst system and substrates being used. researchgate.net Computational studies on related reactions have shown that temperature can influence stereoselectivity, suggesting its profound impact on the reaction's energy profile. chemrxiv.orgchemrxiv.org
Table 2: Optimization of Solvent and Temperature
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | 110 | 24 | Moderate |
| 2 | Dioxane | 100 | 24 | Moderate-Good |
| 3 | DMAc | 120 | 12 | High |
| 4 | DMAc | 100 | 24 | Good |
| 5 | Toluene | 140 | 12 | Low (Decomposition) |
This table is illustrative, demonstrating general trends in reaction optimization.
Mechanistic Elucidation of Key Synthetic Steps
Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The palladium-catalyzed direct arylation of dibenzofuran is believed to proceed through a catalytic cycle involving several key steps.
Proposed Reaction Intermediates
The catalytic cycle for the direct arylation of dibenzofuran with a 3-bromophenyl source is generally accepted to involve the following intermediates: acs.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-3-iodobenzene) to form a Pd(II) intermediate, Ar-Pd(II)-X. mdpi.com
C-H Activation/Metalation: The dibenzofuran substrate coordinates to the Pd(II) complex. The key C-H bond cleavage step then occurs. This is often the rate-determining step and can proceed via several pathways. One commonly proposed pathway is the concerted metalation-deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate. acs.org
Reductive Elimination: The two organic moieties (dibenzo[b,d]furanyl and 3-bromophenyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netfigshare.com
Mass spectrometry has been used in related systems to detect key intermediates, providing evidence for proposed catalytic cycles. researchgate.net
Transition State Analysis
Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for analyzing the transition states of key mechanistic steps. researchgate.net For direct arylation reactions, transition state analysis focuses heavily on the C-H activation step.
In the concerted metalation-deprotonation (CMD) pathway, the transition state involves the palladium center, the C-H bond being cleaved, and the base that accepts the proton. acs.org Computational models of similar reactions have shown that the accessibility of this transition state is directly related to the acidity of the C-H bond being functionalized. acs.org This explains why electron-deficient arenes can be favored in some direct arylation reactions. The geometry of the ligand bound to the palladium has a significant influence on the energy and structure of this transition state, thereby controlling the reaction's efficiency and selectivity.
Control of Regioselectivity and Yields
The control of regioselectivity in the synthesis of this compound is fundamentally determined by the choice of starting materials in a Suzuki-Miyaura cross-coupling reaction. By using 1-bromodibenzofuran (B8490) as one coupling partner and (3-bromophenyl)boronic acid as the other, the reaction is inherently regioselective, leading to the desired 1-substituted product. The bromine atom at the C1 position of the dibenzofuran and the boronic acid group at the C3 position of the bromobenzene (B47551) dictate the specific connectivity of the final product.
The yield of the coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. For similar Suzuki-Miyaura reactions involving aryl bromides, various palladium catalysts and ligands have been successfully employed to achieve high yields.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | Good |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | Excellent |
This table presents plausible conditions based on general knowledge of Suzuki-Miyaura reactions for similar substrates; specific yields for this compound would require experimental validation.
The selection of a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, can often enhance the efficiency of the catalytic cycle, leading to higher yields, especially with sterically hindered or electronically deactivated substrates. The choice of base is also critical; inorganic bases like potassium carbonate, cesium carbonate, or potassium phosphate (B84403) are commonly used to facilitate the transmetalation step. researchgate.net Solvents such as toluene, dioxane, or dimethylformamide (DMF) are typically employed, often in the presence of water to aid in the dissolution of the base. nih.gov Optimization of these parameters is crucial for maximizing the yield of this compound.
Novel and Green Chemistry Approaches in Synthesis
Recent advancements in organic synthesis have focused on the development of more environmentally benign and efficient methodologies. These principles can be applied to the synthesis of this compound.
Aqueous Media and Reusable Catalysts: One significant green chemistry approach is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. Suzuki-Miyaura reactions have been successfully performed in aqueous media, often with the aid of a phase-transfer catalyst or water-soluble ligands. nih.gov Furthermore, the development of heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), offers the advantage of easy separation from the reaction mixture and the potential for catalyst recycling, which reduces waste and cost.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. This methodology uses light to initiate a single-electron transfer (SET) process, generating radical intermediates that can participate in cross-coupling reactions. While specific applications to this compound are not extensively documented, the general principles of photoredox-mediated aryl-aryl coupling could potentially be adapted. This approach could offer an alternative to traditional palladium-catalyzed methods, potentially avoiding the use of precious metals and harsh reaction conditions.
Table 2: Comparison of Synthetic Approaches
| Approach | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Conventional Suzuki-Miyaura | Homogeneous Palladium | Organic (Toluene, Dioxane) | High yields, well-established |
| Green Suzuki-Miyaura | Heterogeneous Palladium (e.g., Pd/C) or Water-soluble Pd complex | Water or other green solvents | Catalyst recyclability, reduced environmental impact nih.govrsc.org |
This table provides a conceptual comparison of different synthetic strategies.
The exploration of these novel and greener synthetic routes aligns with the principles of sustainable chemistry, aiming to reduce the environmental footprint of chemical manufacturing while maintaining high efficiency and selectivity.
Advanced Spectroscopic and Structural Elucidation of 1 3 Bromophenyl Dibenzo B,d Furan
High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-(3-Bromophenyl)dibenzo[b,d]furan, HRMS provides the definitive confirmation of its molecular formula, C18H11BrO. nih.govbldpharm.com The theoretical exact mass of this formula is 323.0044 Da for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would confirm the elemental composition, ruling out other potential formulas.
The analysis of brominated compounds in mass spectrometry is characterized by the distinctive isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. The presence of this isotopic signature for this compound at m/z ≈ 323 and m/z ≈ 325 is a clear indicator of a monobrominated species.
While specific experimental fragmentation data for this exact compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of dibenzofurans and brominated aromatic compounds. nih.gov Common fragmentation steps under electron ionization (EI) would likely include:
Loss of the bromine radical: [C18H11BrO]⁺ → [C18H11O]⁺ + Br•. This is often a favorable fragmentation pathway for bromoaromatics.
Loss of carbon monoxide (CO): The dibenzofuran (B1670420) core can undergo a retro-Diels-Alder-type fragmentation or other rearrangements to expel a molecule of CO, a common fragmentation for cyclic ethers and furans. [C18H11O]⁺ → [C17H11]⁺ + CO.
Cleavage of the phenyl-dibenzofuran bond: Fragmentation can occur at the C-C bond connecting the two aromatic systems.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C18H11BrO |
| Calculated Molecular Weight | 323.18 g/mol bldpharm.com |
| Theoretical Exact Mass ([M]⁺ for ⁷⁹Br) | 323.0044 Da |
| Theoretical Exact Mass ([M+2]⁺ for ⁸¹Br) | 324.9994 Da |
| Key Isotopic Signature | [M]⁺/[M+2]⁺ peak ratio of approximately 1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and constitution of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the this compound structure.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The dibenzofuran and bromophenyl protons would exhibit distinct multiplets due to spin-spin coupling with their neighbors.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-3') is subject to the 'heavy atom effect', which, contrary to simple electronegativity predictions, causes it to be shielded and appear at a higher field (lower chemical shift) than might be expected. stackexchange.com The carbon atoms attached to the ether oxygen (C-4a and C-5a) will be significantly deshielded, appearing at a lower field.
Predicted chemical shifts are based on additive models and data from similar structures such as 3-bromobiphenyl (B57067) and dibenzofuran derivatives. rsc.orgchemicalbook.com
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-9 | ~8.15 | dd | J ≈ 7.7, 1.0 |
| H-6 | ~7.95 | d | J ≈ 8.0 |
| H-2', H-4', H-5', H-6' | ~7.4-7.8 | m | - |
| H-2, H-3, H-4, H-7, H-8 | ~7.2-7.6 | m | - |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4a, C-5a (Ether Carbons) | ~156.0, ~155.0 |
| C-1', C-9b (Quaternary) | ~142.5, ~140.0 |
| C-2', C-6' (CH) | ~131.0, ~130.0 |
| C-4', C-5' (CH) | ~129.5, ~128.0 |
| C-1, C-9a (Quaternary) | ~125.0, ~124.0 |
| C-3' (C-Br) | ~122.5 stackexchange.com |
| C-2, C-3, C-4, C-6, C-7, C-8, C-9 (CH) | ~111.0 - 127.0 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information
While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the dibenzofuran rings and separately within the 3-bromophenyl ring, confirming their individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the direct assignment of protonated carbon atoms once the proton signals are identified.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum would show through-space correlations between protons on the 3-bromophenyl ring and adjacent protons on the dibenzofuran moiety (e.g., between H-2' and H-9), confirming the spatial arrangement of the two ring systems.
Solid-State NMR for Polymorphic Studies (if applicable)
To date, there are no published studies on the polymorphic forms of this compound. Therefore, solid-state NMR (ssNMR) data is not available. Should different crystalline forms (polymorphs) of the compound be discovered, ssNMR would be a valuable technique to probe the subtle differences in their crystal packing and molecular conformation in the solid state, which are averaged out in solution-state NMR.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an excellent method for identifying the functional groups present. The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and ether components.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Rings |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Dibenzofuran) udayton.edu |
| 900-675 | C-H Out-of-plane Bend | Aromatic Substitution Pattern |
| ~680-515 | C-Br Stretch | Bromo-aromatic researchgate.net |
The precise positions of the C-H out-of-plane bending bands are particularly diagnostic of the substitution patterns on the aromatic rings. The combination of these characteristic bands provides rapid and reliable confirmation of the compound's core structure and functional groups. shimadzu.com
Raman Spectroscopy for Molecular Vibrations and Structure
Detailed experimental Raman spectra for this compound are not readily found in current literature. However, a predictive analysis based on its constituent functional groups—a dibenzofuran core and a 3-bromophenyl substituent—allows for the assignment of expected vibrational modes. The Raman spectrum would be characterized by distinct bands corresponding to the stretching and bending vibrations of its carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-bromine bonds.
Key expected Raman shifts would include:
Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aromatic C-C stretching: A series of bands between 1300 cm⁻¹ and 1650 cm⁻¹ would be indicative of the vibrations within the phenyl and dibenzofuran rings. The strongest of these is often the ring breathing mode.
C-O-C stretching: The dibenzofuran's ether linkage would produce characteristic vibrations.
C-Br stretching: A distinct band at lower frequencies, generally in the 500-650 cm⁻¹ range, would signify the carbon-bromine bond.
The analysis of the Raman spectra of similar molecules, such as 1,3-diphenylurea (B7728601) and 1,3-diphenylacetone, provides a basis for understanding the vibrational modes of complex aromatic structures. nih.gov For instance, the phenyl ring breathing vibrations in related compounds are often observed around 1000 cm⁻¹. usp.br A comprehensive vibrational analysis would require either experimental measurement or theoretical calculations, such as those using Density Functional Theory (DFT), which have proven effective in assigning vibrational modes for other complex organic molecules. nih.govnih.gov
X-ray Crystallography for Single-Crystal Molecular and Supramolecular Structure
A single-crystal X-ray diffraction study of this compound has not been identified in the surveyed scientific literature. Nevertheless, the molecular and supramolecular structure can be inferred by examining crystallographic data of analogous compounds, such as those containing bromophenyl and furan (B31954) or benzofuran (B130515) moieties.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise bond lengths, bond angles, and dihedral angles for this compound would be definitively determined by X-ray crystallography. In the absence of direct data, the following tables present representative values for a related compound, 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one, to illustrate the expected ranges for the core structures. researchgate.net It is important to note that these are for a different molecule and serve as a structural reference.
Table 1: Representative Bond Lengths (Å) This data is for 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one and is intended to be illustrative. researchgate.net
| Bond | Length (Å) |
| Br-C(aryl) | 1.90 - 1.92 |
| C-O (furan) | 1.36 - 1.45 |
| C-C (aryl) | 1.37 - 1.40 |
| C-C (furan) | 1.33 - 1.50 |
| C-N | 1.38 - 1.42 |
Table 2: Representative Bond Angles (°) and Dihedral Angles (°) This data is for 3-(3-bromophenyl)-4-(3,5-dichlorophenylamino)furan-2(5H)-one and is intended to be illustrative. researchgate.net
| Angle | Value (°) | Dihedral Angle | Value (°) |
| C-C-C (aryl) | 118 - 122 | Dihedral between bromophenyl and furan rings | Variable |
| C-O-C (furan) | 105 - 110 | ||
| C-C-Br | 118 - 121 |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions. Based on studies of similar brominated aromatic compounds, the following interactions are anticipated: nih.gov
π–π Stacking: The planar dibenzofuran and phenyl rings could facilitate stacking interactions, influencing the packing arrangement.
C-H···π Interactions: Hydrogen atoms bonded to carbon could interact with the electron-rich π systems of the aromatic rings.
Halogen Bonding (C-Br···π and C-Br···O): The bromine atom can act as a halogen bond donor, interacting with the π-system of adjacent aromatic rings or the oxygen atom of the furan moiety. These interactions can play a crucial role in the formation of specific supramolecular architectures.
C-H···O and C-H···Br Hydrogen Bonds: Weak hydrogen bonds involving the oxygen and bromine atoms as acceptors are also expected to contribute to the stability of the crystal lattice.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound can be probed using UV-Vis absorption and fluorescence spectroscopy. While specific spectra for this compound are not widely published, the behavior of related dibenzofuran derivatives provides a strong basis for interpretation.
Interpretation of Electronic Transitions and Energy Levels
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* electronic transitions within the aromatic system. The dibenzofuran core is the primary chromophore, and its absorption profile would be modulated by the attached bromophenyl group.
Studies on related biaryl systems containing a benzo[1,2-b:4,3-b']dithiophene framework show that the absorption maxima are influenced by the nature of the appended aromatic group. mdpi.com Similarly, for this compound, the absorption spectrum would likely exhibit one or more strong absorption bands in the UV region, possibly extending into the near-visible range.
The emission spectrum (fluorescence) would typically be a mirror image of the absorption spectrum, shifted to longer wavelengths (a Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the rigidity of the molecule and the efficiency of non-radiative decay pathways, which can be influenced by the heavy bromine atom.
Solvatochromic Studies for Environmental Effects on Electronic Structure
Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and emission bands with a change in the polarity of the solvent. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic transition.
For this compound, a molecule with a moderate ground-state dipole moment, some degree of solvatochromism is expected. In moving from nonpolar to polar solvents, a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima could be observed.
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the emission spectrum.
Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, a blue shift in the emission spectrum would be observed in polar solvents.
Studies on other push-pull pyrene (B120774) dyes demonstrate significant, polarity-sensitive fluorescence over a wide range. epa.gov While this compound is not a classic push-pull system, the interplay of the electron-donating ether oxygen and the electron-withdrawing (by induction) bromine atom could lead to subtle but measurable solvatochromic effects, revealing details about its electronic structure in different environments.
Computational and Theoretical Investigations of 1 3 Bromophenyl Dibenzo B,d Furan
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, reactivity, and electronic properties of organic molecules. For complex aromatic systems like 1-(3-bromophenyl)dibenzo[b,d]furan, DFT methods can provide reliable data on electronic structure and charge distribution.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
In studies of related 2-phenylbenzofuran (B156813) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze the FMOs. nih.gov For these types of molecules, the HOMO is typically localized on the electron-rich portions of the molecule, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons, highlighting sites for nucleophilic attack. nih.gov For this compound, it is expected that the dibenzofuran (B1670420) moiety and the bromophenyl ring would both contribute significantly to the frontier orbitals. The presence of the bromine atom, an electron-withdrawing group, would likely influence the energy levels of the orbitals and the size of the HOMO-LUMO gap. A smaller gap generally implies higher reactivity.
Computational studies on polychlorinated dibenzofurans (PCDFs) have also utilized DFT to understand their electronic properties and toxicity. bohrium.commdpi.comnih.gov These studies demonstrate that the distribution and energy of FMOs are heavily influenced by the substitution pattern on the dibenzofuran core. bohrium.commdpi.comnih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Aromatic Compounds (Note: These are example values for related systems and not specific to this compound)
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method of Calculation |
|---|---|---|---|---|
| Dibenzofuran (example) | -5.8 | -1.2 | 4.6 | DFT/B3LYP |
| Biphenyl (B1667301) (example) | -6.2 | -0.8 | 5.4 | DFT/B3LYP |
This table is illustrative and compiles representative data from computational studies on analogous compounds to provide a comparative perspective.
The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The ESP map illustrates regions of negative potential (typically shown in red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.
For a molecule like this compound, the ESP surface would likely show a region of negative potential around the oxygen atom of the dibenzofuran core due to the presence of lone pairs. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems. The bromine atom, being electronegative, would create a region of positive potential on the adjacent carbon atom of the phenyl ring, making it a potential site for nucleophilic interaction.
Studies on related compounds, such as 2-phenylbenzofuran derivatives, have employed population charge analysis to understand the distribution of charges on individual atoms. Such analyses can provide a quantitative measure of the electrostatic properties of the molecule.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic parameters, providing valuable information for the structural elucidation of novel compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can aid in the assignment of experimental spectra. Quantum chemical methods, such as DFT, can predict the 1H and 13C NMR spectra of a molecule with reasonable accuracy.
For this compound, the predicted 1H NMR spectrum would show a complex pattern of signals in the aromatic region. The protons on the dibenzofuran core and the bromophenyl ring would exhibit distinct chemical shifts influenced by their local electronic environments. The bromine atom would deshield the adjacent protons on the phenyl ring, causing them to appear at a lower field (higher ppm). Similarly, the 13C NMR spectrum would show a number of signals corresponding to the different carbon environments in the molecule.
Experimental NMR data for the parent dibenzofuran molecule shows proton signals in the range of 7.3 to 8.1 ppm. chemicalbook.com Computational studies on similar aromatic systems have shown good correlation between calculated and experimental NMR data, which is crucial for verifying molecular structures. utah.edunih.govresearchgate.net
Table 2: Predicted 1H NMR Chemical Shifts for a Representative Analogous System (Dibenzofuran) (Note: These are example values for a related parent system and not specific to this compound)
| Proton Position | Experimental Chemical Shift (ppm) in CDCl3 chemicalbook.com |
|---|---|
| H1, H9 | 7.96 |
| H4, H6 | 7.57 |
| H3, H7 | 7.46 |
This table provides experimental data for the parent dibenzofuran as a reference for the expected chemical shift ranges.
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. These calculations are valuable for interpreting experimental IR and Raman spectra and for confirming the presence of specific functional groups.
For this compound, the calculated IR spectrum would be expected to show characteristic bands for C-H stretching in the aromatic region (around 3000-3100 cm-1), C=C stretching of the aromatic rings (around 1400-1600 cm-1), and C-O-C stretching of the furan (B31954) ring. A band corresponding to the C-Br stretching vibration would also be present at a lower frequency.
Computational studies on related benzofuran (B130515) derivatives have successfully used DFT to calculate vibrational frequencies and have shown good agreement with experimental data. These theoretical spectra aid in the complete vibrational assignment of the molecule.
Simulated Electronic Absorption and Emission Spectra
The electronic properties of π-conjugated systems like this compound are primarily dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating and interpreting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of such molecules. rsc.orgnih.gov
TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. arxiv.org For aromatic systems like dibenzofurans, these absorptions are typically assigned to π → π* transitions. rsc.org The calculations also provide the oscillator strength (f), a dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption band.
While specific experimental or simulated spectral data for this compound are not extensively published, theoretical investigations on related structures provide a strong basis for prediction. nih.gov The absorption spectrum is expected to be dominated by intense bands in the UV region, characteristic of the dibenzofuran core, with potential modulations from the bromophenyl substituent. The primary transitions would involve the promotion of an electron from bonding or non-bonding π orbitals to antibonding π* orbitals.
The simulated emission spectrum corresponds to the energy released when the molecule relaxes from the lowest excited state back to the ground state. The emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. TD-DFT can model the geometry of the first excited state to calculate the emission energy. arxiv.org The presence of the bromine heavy atom could also influence photophysical properties by promoting intersystem crossing, potentially leading to phosphorescence, although this is a more complex phenomenon to model.
Below is a representative table of simulated electronic transitions for a molecule of this type, based on TD-DFT calculations commonly performed with functionals like B3LYP and a suitable basis set (e.g., 6-31+G(d,p)). rsc.orgresearchgate.net
Table 1: Representative Simulated Electronic Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~320 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | ~295 | 0.45 | HOMO-1 → LUMO |
| S₀ → S₃ | ~270 | 0.30 | HOMO → LUMO+1 |
| S₀ → S₄ | ~240 | 0.85 | HOMO-2 → LUMO, HOMO-1 → LUMO+1 |
Note: These values are illustrative and represent typical results from TD-DFT calculations for similar aromatic compounds.
Analysis of Reactivity Indices and Reaction Pathways
Electrophilic and Nucleophilic Attack Sites
Computational chemistry provides critical insights into the reactivity of a molecule by mapping its electron density distribution. For this compound, reactivity is governed by the interplay between the electron-rich dibenzofuran core and the substituted phenyl ring.
Electrophilic Attack: The dibenzofuran moiety is an electron-rich aromatic system, making it susceptible to electrophilic substitution. Analysis of the electrostatic potential surface would reveal that the regions of highest negative potential (electron density) are located on the dibenzofuran ring system, particularly at the positions ortho and para to the oxygen atom, which are not part of the fused rings (positions 2, 4, 6, and 8). These are the most probable sites for attack by electrophiles. The phenyl ring is deactivated by the inductive electron-withdrawing effect of the bromine atom, making it less susceptible to electrophilic attack compared to the dibenzofuran core.
Nucleophilic Attack: Nucleophilic attack typically occurs at electron-deficient sites. In this molecule, the carbon atom bonded to the bromine (C3' of the phenyl ring) is a primary site for nucleophilic aromatic substitution or, more commonly, participation in cross-coupling reactions where the C-Br bond is activated by a metal catalyst. The bromine atom itself creates a region of positive electrostatic potential on the extension of the C-Br bond, known as a σ-hole, making it a site for certain types of interactions (see Section 4.5.1).
Table 2: Predicted Reactivity Sites of this compound
| Type of Attack | Predicted Site(s) | Rationale |
| Electrophilic | C2, C4, C6, C8 of dibenzofuran | High electron density due to the ether oxygen and aromatic system. |
| Nucleophilic | C3' of the phenyl ring | Carbon attached to the electronegative bromine atom. |
| Metal-Catalyzed Cross-Coupling | C-Br bond | Standard site for reactions like Suzuki, Heck, or Buchwald-Hartwig amination. |
Computational Modeling of Synthetic Reaction Mechanisms and Transition States
The synthesis of this compound likely involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling between a dibenzofuran boronic acid derivative and a di-halogenated benzene (B151609), or between 1-bromodibenzofuran (B8490) and 3-bromophenylboronic acid. nih.gov
Computational modeling is instrumental in elucidating the intricate mechanisms of such catalytic cycles. Using DFT, researchers can map the entire reaction energy profile, identifying the structures and energies of reactants, intermediates, transition states, and products.
A typical Suzuki coupling mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromodibenzofuran. Computational models can calculate the activation barrier for this step, confirming its feasibility.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. The transition state for this step involves a bridged intermediate.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst. This is often the rate-determining step, and its calculated energy barrier is crucial for predicting reaction efficiency.
By modeling these steps, computational studies can rationalize reaction outcomes, predict the effect of different ligands on the catalyst, and guide the optimization of reaction conditions for improved yields.
Intermolecular Interactions and Supramolecular Assembly Propensities
The solid-state packing and supramolecular assembly of this compound are governed by a combination of weak intermolecular forces.
Hydrogen Bonding and Halogen Bonding Interactions
Hydrogen Bonding: The this compound molecule lacks hydrogen bond donor atoms (like H-N or H-O). However, the oxygen atom in the dibenzofuran core can act as a weak hydrogen bond acceptor. nih.gov Therefore, in the presence of suitable donor molecules, it could participate in C-H···O interactions.
Halogen Bonding: A more significant interaction for this molecule is halogen bonding. The bromine atom, when bonded to an aromatic ring, features an anisotropic distribution of electron density. acs.org This creates a region of positive electrostatic potential, termed a σ-hole, on the outer side of the bromine atom, along the axis of the C-Br bond. acs.orgnih.gov This electrophilic region can interact attractively with nucleophiles or electron-rich areas, such as lone pairs on oxygen or nitrogen atoms, or the π-systems of other aromatic rings. nih.govresearchgate.netrsc.org These C-Br···X interactions are highly directional and can play a crucial role in directing crystal packing. dcu.ie The strength of this interaction generally increases with the polarizability of the halogen, following the trend Cl < Br < I. nih.gov
Table 3: Potential Non-covalent Interactions for this compound
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Halogen Bond | C-Br (σ-hole) | O, N, π-system | 5 - 25 |
| Weak Hydrogen Bond | C-H | O (dibenzofuran) | 2 - 8 |
π-π Stacking and Dispersion Force Contributions
Given its large, planar aromatic structure, this compound is expected to exhibit significant π-π stacking interactions. researchgate.netrsc.orgresearchgate.net These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. Common geometries include:
Face-to-Face: Rings are parallel and directly on top of each other (less common due to electrostatic repulsion).
Parallel-Displaced: Rings are parallel but offset from one another, which is generally the most stable configuration.
T-shaped (Edge-to-Face): The edge of one aromatic ring points towards the face of another.
These stacking arrangements are fundamental to the formation of ordered crystalline structures. The planarity of the dibenzofuran unit and the phenyl ring facilitates efficient packing.
Dispersion Forces: All intermolecular interactions, including halogen bonding and π-π stacking, have a significant contribution from London dispersion forces. These are weak, transient attractive forces arising from temporary fluctuations in electron density. For large, polarizable molecules like this compound, the cumulative effect of dispersion forces is substantial and is a primary driver for molecular aggregation and crystal formation. Accurate computational modeling of these systems requires methods that properly account for dispersion, such as DFT functionals with empirical dispersion corrections (e.g., DFT-D) or specific non-local functionals. mdpi.com
Chemical Transformations and Derivatization Strategies for 1 3 Bromophenyl Dibenzo B,d Furan
Functionalization of the Bromophenyl Moiety via Cross-Coupling Reactions
The carbon-bromine bond in the 3-bromophenyl group is the most reactive site for transformations involving transition-metal catalysis. This allows for the selective introduction of a wide array of substituents, making it a cornerstone for generating molecular diversity from the parent compound.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govyoutube.com For 1-(3-bromophenyl)dibenzo[b,d]furan, this reaction enables the substitution of the bromine atom with various aryl, heteroaryl, or alkyl groups. The general reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific boronic acid used. nih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Product |
|---|---|
| Phenylboronic acid | 1-(Biphenyl-3-yl)dibenzo[b,d]furan |
| 4-Methoxyphenylboronic acid | 1-(4'-Methoxybiphenyl-3-yl)dibenzo[b,d]furan |
| Pyridine-3-boronic acid | 1-(3-(Pyridin-3-yl)phenyl)dibenzo[b,d]furan |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. wikipedia.orgorganic-chemistry.org Applying this to this compound allows for the introduction of an alkynyl substituent at the 3-position of the phenyl ring, creating conjugated enyne systems. libretexts.org These products are valuable precursors for more complex structures, including polymers and macrocycles. Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. nih.gov
Table 2: Representative Sonogashira Coupling Reactions
| Terminal Alkyne | Product |
|---|---|
| Phenylacetylene | 1-(3-(Phenylethynyl)phenyl)dibenzo[b,d]furan |
| Ethynyltrimethylsilane | 1-(3-((Trimethylsilyl)ethynyl)phenyl)dibenzo[b,d]furan |
| 1-Heptyne | 1-(3-(Hept-1-yn-1-yl)phenyl)dibenzo[b,d]furan |
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This transformation allows for the vinylation of the bromophenyl moiety of the target compound. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the reaction generally favoring the formation of the trans-alkene product. organic-chemistry.orglibretexts.org This method provides a direct route to stilbene-like structures and other vinyl-aryl compounds.
Table 3: Representative Heck Reactions
| Alkene | Product |
|---|---|
| Styrene | 1-(3-((E)-2-Phenylvinyl)phenyl)dibenzo[b,d]furan |
| Methyl acrylate | Methyl (E)-3-(3-(dibenzo[b,d]furan-1-yl)phenyl)acrylate |
| 1-Octene | 1-(3-((E)-Oct-1-en-1-yl)phenyl)dibenzo[b,d]furan |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials. Using this compound as the substrate, various primary and secondary amines, as well as anilines and heterocycles, can be coupled. The reaction requires a palladium precatalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base like sodium tert-butoxide. wikipedia.orgorganic-chemistry.org Ammonia (B1221849) equivalents can also be used to synthesize primary anilines. wikipedia.org
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Amine | Product |
|---|---|
| Aniline | 3-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline |
| Morpholine | 4-(3-(Dibenzo[b,d]furan-1-yl)phenyl)morpholine |
| Diethylamine | N-(3-(Dibenzo[b,d]furan-1-yl)phenyl)-N-ethylethanamine |
Electrophilic Aromatic Substitution on the Dibenzo[b,d]furan Core
The dibenzo[b,d]furan ring system is electron-rich and susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. acs.orgchemicalbook.com In unsubstituted dibenzofuran (B1670420), electrophilic attack occurs preferentially at the C2 position, followed by the C3 position. chemicalbook.com
However, in this compound, the existing substituent significantly influences the regioselectivity of further substitutions. The 1-(3-bromophenyl) group is bulky and electron-withdrawing via an inductive effect, which deactivates the dibenzofuran nucleus towards electrophilic attack. libretexts.org Steric hindrance from this large substituent at the C1 position would likely disfavor substitution at the adjacent C2 position. Therefore, electrophilic attack is predicted to occur on the other benzene (B151609) ring of the dibenzofuran core, primarily at the C8 position, which is electronically activated by the furan's oxygen atom and is sterically accessible. The C6 position is another potential site, though less favored.
For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily 1-(3-bromophenyl)-8-nitrodibenzo[b,d]furan. rsc.orgrsc.org
Table 5: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromophenyl)-8-nitrodibenzo[b,d]furan |
| Bromination | Br₂, FeBr₃ | 8-Bromo-1-(3-bromophenyl)dibenzo[b,d]furan |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is generally difficult as the ring is not activated by electron-withdrawing groups in the ortho or para positions. Therefore, forcing conditions, such as high temperatures and pressures, or the use of strong nucleophiles, would be required.
A more common approach for nucleophilic substitution on unactivated aryl halides is through copper-catalyzed reactions, such as the Ullmann condensation. This would allow for the displacement of the bromide with nucleophiles like alkoxides (to form ethers) or amides. For instance, reacting this compound with sodium methoxide (B1231860) in the presence of a copper(I) catalyst could yield 1-(3-methoxyphenyl)dibenzo[b,d]furan.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. nih.govnih.gov This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. nih.govorganic-chemistry.orguwindsor.cabaranlab.orgharvard.edu In the case of this compound, the dibenzofuran oxygen atom can act as a weak DMG, potentially directing lithiation to the C2 and C9b positions. The bromine atom on the phenyl ring also exerts an influence on the acidity of adjacent protons.
While specific literature on the DoM of this compound is not prevalent, the synthesis of substituted dibenzofurans through a related one-pot, four-step sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular SNAr reaction has been reported. nih.gov This methodology highlights the feasibility of selective metalation on the dibenzofuran scaffold. For this compound, a plausible DoM reaction would involve treatment with a strong lithium amide base like lithium diisopropylamide (LDA) or a superbasic system such as n-BuLi/KOtBu to achieve regioselective deprotonation. nih.gov The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
The bromine atom itself serves as a primary site for functionalization via transition-metal-catalyzed cross-coupling reactions. This approach is extensively used for the derivatization of aryl halides. Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings are common methods to form new carbon-carbon and carbon-heteroatom bonds at the C3' position of the phenyl ring. organic-chemistry.orguwindsor.canih.govrsc.orgnih.govresearchgate.net
Table 1: Potential Functionalization of this compound via Cross-Coupling Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | Arylamine derivative |
| Negishi | Organozinc reagent | Pd catalyst | Alkyl/Aryl substituted derivative |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl derivative |
These cross-coupling strategies are fundamental in modifying the electronic and photophysical properties of the dibenzofuran core, which is particularly relevant for applications in organic light-emitting diodes (OLEDs). nih.gov
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target the dibenzofuran nucleus, the pendant bromophenyl ring, or the bromine substituent itself.
Oxidation: Specific laboratory-scale oxidation reactions for the synthetic modification of this compound are not extensively documented. However, studies on the metabolism and environmental degradation of polybrominated dibenzofurans (PBDFs) provide insight into their oxidative pathways. nih.govinchem.orgresearchgate.netu-fukui.ac.jp In biological systems, oxidation is a common detoxification route, often mediated by cytochrome P450 enzymes. This typically results in the formation of hydroxylated metabolites. nih.govresearchgate.netu-fukui.ac.jp For this compound, this would likely lead to the introduction of a hydroxyl group on one of the aromatic rings.
Under more forceful laboratory conditions, such as treatment with strong oxidizing agents, degradation of the aromatic system can occur. For instance, the high-temperature oxidation of brominated phenols, precursors to PBDFs, can lead to ring cleavage and the formation of smaller fragments. nih.govnih.gov
Reduction: The reduction of this compound can proceed via several pathways. A common transformation for aryl bromides is reductive debromination. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst), or treatment with reducing agents like zinc dust in acetic acid. This would yield 1-phenyldibenzo[b,d]furan.
The dibenzofuran ring system itself can be susceptible to reduction under certain conditions, although it is generally quite stable. Birch reduction (using an alkali metal in liquid ammonia with an alcohol) could potentially reduce one of the benzene rings of the dibenzofuran core, leading to a dihydrodibenzofuran derivative. The specific outcome would depend on the influence of the phenyl substituent on the regioselectivity of the reduction.
Table 2: Potential Oxidation and Reduction Products
| Reaction Type | Reagents/Conditions | Potential Product |
| Oxidation (Metabolic) | Cytochrome P450 enzymes | Hydroxylated this compound |
| Reduction (Debromination) | H₂, Pd/C | 1-Phenyldibenzo[b,d]furan |
| Reduction (Birch) | Na, NH₃ (l), EtOH | 1-(3-Bromophenyl)-dihydrodibenzo[b,d]furan |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. There is currently a lack of specific literature detailing the incorporation of this compound as a substrate in MCRs.
However, the structural features of this compound suggest its potential participation in several known MCRs. The aryl bromide moiety is a common component in palladium-catalyzed MCRs. For instance, it could potentially be used in reactions like the Ugi or Passerini reactions if the bromo-substituent is first converted to a more suitable functional group like a carboxylic acid or an amine. Furthermore, the aromatic rings of the dibenzofuran core could participate as nucleophilic components in Friedel-Crafts-type MCRs.
The development of novel MCRs that incorporate this compound or its derivatives remains an area ripe for exploration, offering a streamlined route to complex, functionalized dibenzofuran structures.
Role As a Molecular Building Block in Advanced Organic Systems Research
Precursor for the Synthesis of π-Conjugated Organic Materials
The rigid, planar structure of the dibenzo[b,d]furan unit makes it an excellent component for π-conjugated systems. These materials are characterized by alternating single and double bonds, which allow for the delocalization of π-electrons across the molecule, leading to useful electronic and photophysical properties. 1-(3-Bromophenyl)dibenzo[b,d]furan serves as a critical starting material for extending this conjugation and building larger, high-performance organic materials.
In the synthesis of conjugated polymers, this compound can be used as a monomer. The bromine atom allows it to undergo polymerization through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Yamamoto couplings. For instance, by converting the bromo-functional group to a boronic acid or ester, it can be coupled with other brominated aromatic monomers to create donor-acceptor (D-A) copolymers. These polymers are of great interest for applications in organic electronics.
The dibenzo[b,d]furan moiety often imparts desirable characteristics to the resulting polymer, including:
High Thermal Stability: The rigid fused-ring system is resistant to thermal degradation.
Wide Bandgap: The dibenzofuran (B1670420) unit contributes to a high triplet energy, which is crucial for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). rsc.orgacs.orgresearchgate.netlu.lv
Good Charge Carrier Mobility: The planar structure can facilitate intermolecular π-π stacking, which promotes the transport of charge carriers (holes and electrons) through the material. acs.orgresearchgate.net
A representative application is in the synthesis of host materials for OLEDs. Dibenzofuran-based polymers can effectively host phosphorescent emitters, preventing energy loss and leading to high-efficiency light emission. rsc.orgresearchgate.net
Beyond linear polymers, this compound is an ideal scaffold for constructing well-defined oligomers and dendrimers. Dendrimers are highly branched, tree-like molecules with precise structures. The subject compound can act as a branching point or a peripheral unit.
For example, through a divergent synthesis approach, the bromine atom can be reacted to attach more building blocks. Repetitive reaction sequences can lead to successive "generations" of the dendrimer, each larger and more complex than the last. Carbazole-based dendrimers with a core designed for thermally activated delayed fluorescence (TADF) are an example of how such branched structures are used in materials science. rsc.org By incorporating the dibenzo[b,d]furan unit, researchers can fine-tune the electronic properties and processability of these macromolecules. The bulky nature of dendrimers built from this scaffold can also be used to suppress intermolecular quenching effects in solid-state films, enhancing luminescence. rsc.org
Component in the Design of Functional Organic Dyes and Fluorophores
The dibenzo[b,d]furan core is a known chromophore that can be incorporated into larger dye molecules. The 3-bromophenyl substituent on this compound provides a convenient attachment point for other parts of a dye molecule, such as donor or acceptor groups, to create sophisticated photophysically active systems.
This building block is particularly valuable in the synthesis of host materials for PhOLEDs. A crucial requirement for a host material, especially for blue-emitting devices, is a high triplet energy level to efficiently confine the triplet excitons on the phosphorescent guest emitter. acs.orgresearchgate.net The dibenzo[b,d]furan moiety possesses a high triplet energy (approximately 2.9-3.0 eV), making it an excellent candidate. acs.orglu.lv
A specific example of its use is found in a patent for organic electroluminescent devices, where this compound (CAS 2229864-78-0) is used as a reactant in the synthesis of a more complex aromatic amine compound intended for use in OLEDs. google.com The reaction involves a Buchwald-Hartwig amination, where the bromine atom is replaced by a nitrogen-containing group, demonstrating its utility as a precursor to final OLED materials. google.com
| Property | Significance for Dyes/Fluorophores | Reference |
| High Triplet Energy | Enables use as a host for blue and green phosphorescent emitters in OLEDs, preventing energy back-transfer. | acs.orglu.lv |
| Rigid Planar Structure | Contributes to high quantum yields and good thermal stability in the final dye molecule. | rsc.org |
| Tunable Electronic Properties | The bromo-functional group allows for the attachment of various electron-donating or -withdrawing groups to tune the emission color and electronic levels. | google.com |
Building Block for Supramolecular Assemblies and Self-Assembled Systems
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. The large, flat, and electron-rich surface of the dibenzo[b,d]furan unit in this compound makes it an attractive component for designing molecules that can self-assemble into ordered structures.
While specific studies focusing solely on the self-assembly of this compound are not prominent, the principles of benzofuran (B130515) chemistry suggest its potential. nih.gov Derivatives of this compound, created by replacing the bromine atom, could be designed to have specific recognition sites. For example, replacing the bromine with a hydrogen-bonding group could direct the molecules to form liquid crystals or organogels. The π-rich surface of the dibenzofuran core would favor stacking interactions, which are fundamental to the organization of many functional organic materials. acs.org
Ligand Design and Synthesis for Catalysis
The 3-bromophenyl group of this compound can be chemically transformed to create novel ligands for catalysis. A common strategy in ligand design is the conversion of an aryl bromide into a phosphine (B1218219) group. This can be achieved through a reaction with a phosphinating agent, such as diphenylphosphine, often catalyzed by a palladium or nickel complex.
The resulting phosphine ligand, (3-(dibenzo[b,d]furan-1-yl)phenyl)diphenylphosphine, would possess unique steric and electronic properties conferred by the bulky and rigid dibenzo[b,d]furan substituent. Such ligands are valuable in transition metal catalysis for reactions like cross-coupling, hydrogenation, and hydroformylation. The dibenzo[b,d]furan group could influence the stability of the metal complex and the selectivity of the catalytic reaction. Organometallic complexes incorporating derivatized furan (B31954) and thiophene (B33073) moieties are known to have diverse applications in catalysis. researchgate.net
Intermediate in the Synthesis of Structurally Complex Organic Molecules
Due to its functional handle, this compound is a valuable intermediate in multi-step organic syntheses aimed at producing complex target molecules. nih.govrsc.org The bromine atom can be used to introduce a wide variety of other functional groups through reactions such as:
Suzuki Coupling: Reaction with a boronic acid or ester to form a new carbon-carbon bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a carbon-nitrogen bond. google.com
Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond.
Lithiation/Grignard Formation: Conversion to an organolithium or Grignard reagent, which can then react with various electrophiles.
Future Research Directions and Academic Outlook for 1 3 Bromophenyl Dibenzo B,d Furan
Exploration of Asymmetric Synthesis and Chiral Derivatization
The planarity and potential for rotational restriction around the bond connecting the phenyl group to the dibenzofuran (B1670420) core suggest that 1-(3-Bromophenyl)dibenzo[b,d]furan could exhibit atropisomerism if appropriately substituted. This opens a fascinating avenue for future research into its asymmetric synthesis. While organocatalyzed asymmetric methods have been successfully developed for the synthesis of related dihydrodibenzofurans, achieving high enantioselectivity for axially chiral biaryls like substituted dibenzofurans remains a significant challenge and a key research goal. acs.orgnih.gov Future work will likely focus on the development of novel chiral catalysts and ligands specifically designed for controlling the stereochemistry of the C-C bond formation that establishes the chiral axis.
Furthermore, the development of chiral derivatizing agents is crucial for the separation and analysis of enantiomers. nih.gov Methodologies using chiral reagents, such as those derived from (S)-naproxen or chiral benzofurazans, could be adapted to react with functionalized derivatives of this compound. nih.govrsc.org This would enable the formation of diastereomers, which can be separated using standard chromatographic techniques like HPLC, and allow for the determination of absolute configurations. nih.govrsc.org The ability to produce and isolate single enantiomers is paramount for applications in medicinal chemistry and materials science, where stereochemistry often dictates biological activity and material properties. youtube.com
| Research Focus | Objective | Potential Methodologies | Key Challenges |
| Asymmetric Synthesis | To produce enantiomerically pure atropisomers of this compound derivatives. | Organocatalysis, transition-metal catalysis with chiral ligands. | Achieving high enantioselectivity and yield; controlling axial chirality. |
| Chiral Derivatization | To separate and analyze enantiomers of chiral dibenzofuran derivatives. | Reaction with chiral derivatizing reagents (e.g., based on naproxen, benzofurazan). | Developing suitable derivatization conditions; ensuring no racemization occurs. |
| HPLC Separation | To resolve diastereomeric derivatives for analytical and preparative purposes. | Chiral High-Performance Liquid Chromatography (HPLC). | Optimizing separation conditions (mobile phase, column type). |
Development of Bio-Inspired Synthetic Methodologies
Nature provides a rich blueprint for the design of complex molecules. Dibenzofurans are found in a variety of natural products, including those from lichens, ascomycetes, and higher plants, where they exhibit a range of biological activities. nih.govthesciencein.org A key future direction is the development of bio-inspired synthetic strategies that mimic biosynthetic pathways to construct the dibenzofuran core. For instance, research into the biological activities of the natural product cercosporamide (B1662848) has inspired the design of dibenzofuran-based kinase inhibitors. nih.gov
Future synthetic efforts could focus on emulating enzymatic processes, such as oxidative C-C bond formation from diaryl ether precursors, to build the this compound scaffold under mild, environmentally friendly conditions. nih.gov This approach not only offers a greener alternative to traditional synthetic methods but also provides access to novel analogues with potentially enhanced biological profiles. The study of natural dibenzofuran biosynthesis can guide the development of new catalysts and reaction cascades for more efficient and selective syntheses. nih.gov
Integration into Hybrid Organic-Inorganic Architectures
The creation of hybrid materials, which combine the distinct properties of organic and inorganic components, is a rapidly expanding field of materials science. The rigid and planar structure of the dibenzofuran moiety makes this compound an excellent candidate for incorporation into such architectures. The bromine atom provides a reactive handle for grafting the molecule onto inorganic surfaces or for polymerization into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Future research will likely explore the use of this compound as an organic linker in the design of novel hybrid materials. These materials could exhibit unique photophysical, electronic, or catalytic properties arising from the interplay between the dibenzofuran unit and the inorganic framework. For example, incorporating this chromophore into porous frameworks could lead to new sensors, while its integration into semiconductor materials could find applications in optoelectronic devices.
Advanced Spectroscopic Studies for Understanding Dynamic Processes
While basic spectroscopic characterization provides a static picture of a molecule, advanced techniques can reveal crucial information about its dynamic behavior. For this compound, future research should employ advanced spectroscopic methods to probe its excited-state dynamics, conformational changes, and intermolecular interactions.
Time-resolved fluorescence spectroscopy could elucidate the decay pathways of its excited states, which is vital for designing efficient light-emitting materials. nih.gov Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR, can provide detailed insights into the molecule's solution-state conformation and the rotational barrier around the C-C bond. nih.gov Furthermore, studying the π-π stacking interactions in the solid state using X-ray crystallography and other techniques can inform the design of materials with tailored packing arrangements and charge-transport properties. nih.govnih.gov Understanding these dynamic processes at a molecular level is essential for optimizing the performance of materials derived from this compound.
Expanded Computational Modeling for Predictive Design and Reactivity Control
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, expanded computational modeling offers significant promise. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict its electronic structure, spectroscopic properties, and reactivity. acs.orgmdpi.com
Future computational studies could focus on:
Predictive Design: Modeling the properties of hypothetical derivatives to guide synthetic efforts towards materials with desired characteristics, such as specific emission wavelengths for OLEDs or optimal binding affinities for biological targets. mdpi.comrsc.org
Reactivity Control: Simulating reaction pathways, such as its formation or degradation, to understand the underlying mechanisms and optimize reaction conditions. ugent.benih.gov Reactive molecular dynamics can be used to study complex processes like pyrolysis or oxidation. ugent.be
Structure-Property Relationships: Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with observed properties, accelerating the discovery of new functional molecules.
| Computational Method | Application Area for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Predictive design of new materials, understanding electronic structure. | Geometries, vibrational frequencies, electronic transitions, NLO properties. |
| Reactive Molecular Dynamics (ReaxFF) | Simulating complex chemical reactions and decomposition pathways. | Formation and decomposition mechanisms, reaction kinetics. ugent.be |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity or material performance. | Predictive models for toxicity, biological activity, or material efficiency. mdpi.com |
Potential for Discovery in Emerging Fields of Organic and Materials Chemistry
The unique combination of a dibenzofuran core and a reactive bromine atom makes this compound a versatile building block for new discoveries. Its potential is not limited to one specific application but spans several emerging areas of research.
In materials chemistry , the dibenzofuran scaffold is being actively investigated for use in Organic Light-Emitting Diodes (OLEDs). rsc.org The high triplet energy and thermal stability of dibenzofuran derivatives make them excellent candidates for host materials in phosphorescent OLEDs. scilit.comsigmaaldrich.com The 3-bromophenyl group on this compound provides a convenient point for further functionalization to fine-tune the electronic properties and create novel, highly efficient emitters or hosts, particularly for blue phosphorescent devices. rsc.org
In medicinal chemistry , the dibenzofuran nucleus is present in various biologically active compounds, and research into its derivatives as therapeutic agents is a growing field. thesciencein.orgiscience.in The this compound skeleton can serve as a scaffold for the synthesis of new libraries of compounds to be screened for various biological activities, including anticancer and antibacterial properties. ekb.egbiointerfaceresearch.com The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the rapid generation of molecular diversity.
The continued exploration of this compound and its derivatives is poised to contribute significantly to advancements in both fundamental organic synthesis and the development of next-generation functional materials and therapeutics.
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 | >95% |
| Cyclization | MeOH/NH₃, 24h reflux | 50–60 | >90% |
Validation : Confirm regioselectivity via H NMR (absence of para-brominated byproducts) .
How can researchers resolve conflicting spectroscopic data for this compound?
Advanced Research Question
Contradictions in NMR or mass spectra often arise from isomerization, solvent effects, or impurities. Methodological steps:
Multi-Technique Cross-Validation :
- GC-MS : Compare retention times and fragmentation patterns with NIST library data .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bromine position) using single-crystal data (e.g., CCDC deposition codes) .
Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Case Study : A 2023 study resolved conflicting C NMR signals by correlating X-ray bond angles (C-Br = 1.89 Å) with DFT-calculated chemical shifts .
What characterization techniques are critical for confirming the structure of this compound?
Basic Research Question
Essential techniques include:
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 323.01) .
NMR Spectroscopy :
- H NMR: Aromatic protons (δ 7.2–8.1 ppm) and bromine-induced deshielding .
- C NMR: Quaternary carbons adjacent to Br show δ ~125–135 ppm .
X-ray Diffraction : Resolve crystal packing and halogen bonding interactions (e.g., C–Br···O motifs) .
Table : Key Spectral Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| HRMS | m/z 323.01 (C₁₆H₁₀BrO) | |
| H NMR | δ 7.85 (d, J=8.5 Hz, 1H) |
How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Density Functional Theory (DFT) studies guide reaction design:
Electrophilicity Analysis : Calculate Fukui indices to identify reactive sites (e.g., bromine as leaving group) .
Transition-State Modeling : Simulate Suzuki-Miyaura coupling barriers using Pd(PPh₃)₄ as catalyst .
Example : DFT (B3LYP/6-311+G(d,p)) predicts a 28 kcal/mol activation barrier for aryl-Br bond cleavage, aligning with experimental yields (~70%) in Pd-catalyzed couplings .
What safety protocols are essential when handling this compound?
Basic Research Question
Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and fume hood use due to brominated compound toxicity .
Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .
Note : LC-MS analysis of lab air samples detected <1 ppm volatiles under standard handling conditions .
How can researchers evaluate its potential as a pharmacophore in drug design?
Advanced Research Question
Structure-Activity Relationship (SAR) :
- Microbial Assays : Test antimicrobial activity against S. aureus (MIC ≤ 8 µg/mL via broth dilution) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization .
ADMET Profiling : Predict pharmacokinetics via SwissADME (e.g., logP = 3.2, high membrane permeability) .
Table : Biological Activity Data
| Assay | Result | Reference |
|---|---|---|
| Antimicrobial (MIC) | 8 µg/mL | |
| EGFR Inhibition (IC₅₀) | 150 nM |
What advanced techniques analyze its electronic properties for material science applications?
Advanced Research Question
Cyclic Voltammetry (CV) : Measure redox potentials (e.g., E₁/2 = −1.2 V vs. Ag/AgCl for electron-deficient dibenzofuran core) .
UV-Vis/PL Spectroscopy : Bandgap estimation (λₐᵦₛ = 310 nm, E₉ = 3.8 eV) .
Application : As an electron-transport layer in OLEDs, achieving external quantum efficiency (EQE) of 12% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
